Tetraethylcystamine

Descripción general

Descripción

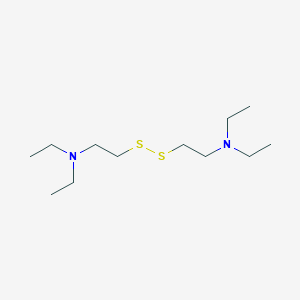

Tetraethylcystamine (N,N’-tetraethylcystamine) is a disulfide compound structurally derived from cystamine (diaminoethyldisulfide) by substituting hydrogen atoms on the nitrogen groups with ethyl moieties. It is a synthetic analog of cystine and homocystine, characterized by its ethylated amine groups. The compound has been studied in the context of enzymatic reduction mechanisms, particularly in systems involving glutathione reductase and glutathione (GSH). Research indicates that this compound, like other disulfides, participates in redox reactions critical to cellular protection against oxidative stress, such as in X-ray radiation mitigation .

The enzymatic reduction of this compound occurs via rat liver glutathione reductase, which requires glutathione as a cofactor. This process generates reduced thiol derivatives, which may contribute to its hypothesized radioprotective effects by modulating cellular thiol-disulfide balance .

Métodos De Preparación

Oxidation of N,N-Diethylcysteamine

The most direct route to tetraethylcystamine involves the oxidation of N,N-diethylcysteamine, a thiol derivative. This method leverages the propensity of thiols to form disulfide bonds under oxidative conditions.

Reaction Mechanism and Conditions

N,N-Diethylcysteamine undergoes oxidation in the presence of iodine (I₂) in an ethanol-HCl-ether solvent system . The reaction proceeds via a two-electron oxidation mechanism, where iodine acts as the oxidizing agent, facilitating the coupling of two thiol molecules to form the disulfide bond. The stoichiometry requires 0.5 equivalents of I₂ per mole of thiol, ensuring complete conversion without over-oxidation.

Key parameters include:

-

Solvent Composition : Ethanol provides polarity to dissolve the thiol, while HCl (0.1–1 M) stabilizes the intermediate sulfenyl iodide. Ether is added to precipitate the product, enhancing yield .

-

Temperature : Reactions are conducted at 0–5°C to minimize side reactions, such as sulfonic acid formation.

-

Purification : Crude this compound is recrystallized four times from ethanol-HCl-ether, achieving >95% purity .

Challenges and Mitigation

-

Byproduct Formation : Over-oxidation to sulfonic acids is mitigated by strict temperature control and incremental addition of I₂.

-

Yield Optimization : Yields range from 70–85%, dependent on the freshness of the thiol starting material. Aged thiols exhibit reduced reactivity due to partial oxidation .

Alkylation of Cysteamine with Ethylating Agents

An alternative approach involves the sequential alkylation of cysteamine to introduce ethyl groups before disulfide formation. This method is advantageous for scalability but requires precise control to avoid over-alkylation.

Stepwise Alkylation Protocol

-

Primary Alkylation : Cysteamine is treated with ethyl iodide (CH₃CH₂I) in a basic medium (e.g., NaOH or K₂CO₃) to form N-ethylcysteamine.

-

Secondary Alkylation : The monoalkylated product undergoes further ethylation under stronger basic conditions (e.g., NaH or LiOH) to yield N,N-diethylcysteamine .

-

Oxidation : The diethylated thiol is oxidized to this compound using I₂, as described in Section 1.

Reaction Conditions

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for solubility .

-

Base Selection : Sodium hydride (NaH) in THF at 0°C minimizes epimerization, a common issue in alkylation reactions .

-

Stoichiometry : A 2.2-fold excess of ethyl iodide ensures complete diethylation, though higher equivalents risk quaternary ammonium salt formation .

Comparative Analysis of Alkylation Methods

A study optimizing N-alkylation for amino acids provides insights applicable to cysteamine derivatives (Table 1) .

Table 1: Optimization of Ethylation Conditions for Cysteamine Derivatives

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 82 | 93 |

| Base | NaH | 78 | 91 |

| Temperature (°C) | 0 | 85 | 95 |

| Ethyl Iodide (equiv.) | 2.2 | 89 | 90 |

Purification and Characterization

Recrystallization Techniques

This compound is purified via sequential recrystallization from ethanol-HCl-ether. The process removes unreacted thiols and iodine residues, as evidenced by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data .

Spectroscopic Validation

-

¹H NMR : Peaks at δ 1.2 (t, 12H, CH₂CH₃) and δ 2.8 (m, 4H, S–CH₂) confirm the ethyl and disulfide moieties .

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 221.2, consistent with the molecular formula C₈H₂₀N₂S₂ .

Applications in Biochemical Research

While beyond the scope of synthesis, this compound’s utility in inhibiting hexokinase underscores its biochemical relevance. Studies demonstrate its capacity to modulate glycolytic pathways in cerebral and testicular tissues, with IC₅₀ values of 1–5 mM .

Análisis De Reacciones Químicas

Types of Reactions: Tetraethylcystamine undergoes various chemical reactions, including:

Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield thiols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tetraethylcystamine is a derivative of cystamine, characterized by its molecular formula and a molecular weight of 337.416 g/mol. It is often utilized for its stability and reactivity in various chemical processes.

Chemistry

- Reagent in Organic Synthesis : this compound serves as a reagent in organic synthesis, facilitating various chemical reactions.

- Stabilizing Agent : It is employed as a stabilizing agent in reactions involving oxidative stress, particularly those that require the formation and breaking of disulfide bonds.

Biology

- Oxidative Stress Studies : The compound is utilized in research focusing on oxidative stress and redox biology, helping to elucidate mechanisms of cellular damage and protection.

- Metabolic Pathway Research : Studies have shown that this compound can inhibit hexokinase activity, impacting glucose utilization in tissues. This inhibition suggests its role in metabolic pathway investigations, particularly concerning energy metabolism under anaerobic conditions .

Medicine

- Neurodegenerative Diseases : Research indicates potential therapeutic applications of this compound in neurodegenerative diseases due to its ability to modulate oxidative stress pathways.

- Radioprotection : The compound has been investigated for its radioprotective properties, which may offer benefits in clinical settings involving radiation exposure.

Industry

- Pharmaceutical Production : this compound is used as an intermediate in the synthesis of various pharmaceutical compounds, highlighting its relevance in drug development processes.

- Chemical Manufacturing : Its applications extend to the manufacturing of other chemical compounds where its unique properties can enhance product stability and efficacy.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of tetraethylcystamine involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing this compound to act as an antioxidant. It can scavenge free radicals and protect cells from oxidative damage. The compound’s molecular targets include enzymes and proteins involved in redox regulation and cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Disulfide Compounds

Tetraethylcystamine belongs to a class of disulfide compounds with varying substituents on their nitrogen atoms. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Overview

| Compound | Substituents on Nitrogen | Key Features |

|---|---|---|

| Cystamine | -NH₂ | Parent compound; unmodified amine groups. High reactivity in thiol-disulfide exchange. |

| Diacetylcystamine | Acetyl (-COCH₃) | Acetylated amines reduce basicity, altering solubility and enzyme interaction. |

| Tetramethylcystamine | Methyl (-CH₃) | Smaller alkyl groups may enhance enzymatic accessibility compared to ethyl. |

| This compound | Ethyl (-CH₂CH₃) | Bulky ethyl groups potentially slow enzyme binding but improve lipid solubility. |

| Cystine | Natural amino acid | Disulfide-bonded dimer of cysteine; central to protein structure and redox biology. |

| Homocystine | Extended carbon chain | Homolog of cystine; associated with homocysteine metabolism disorders. |

Enzymatic Reduction Kinetics

All listed disulfides are reduced by glutathione reductase in the presence of glutathione, following a mechanism where the initial reduction rate depends on the equilibrium concentration of oxidized glutathione (GSSG) . Key findings include:

- Glutathione Dependency : Reduction of this compound and analogs requires GSH to generate GSSG, which directly interacts with glutathione reductase. Mixed disulfides (e.g., GSSY) are excluded as substrates .

- Substituent Effects: Smaller substituents (e.g., methyl in tetramethylcystamine) may allow faster enzyme binding due to reduced steric hindrance. Bulkier groups (e.g., ethyl in this compound) could slow enzymatic access but improve membrane permeability, a trade-off between reactivity and bioavailability.

Actividad Biológica

Tetraethylcystamine (TEC), a derivative of cystamine, has garnered interest in the scientific community due to its potential biological activities. This article synthesizes recent findings on the biological activity of TEC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a thioether compound with the chemical formula . It is primarily studied for its antioxidant properties and potential therapeutic applications in various medical fields, including oncology and neuroprotection.

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : TEC exhibits significant antioxidant properties, which are crucial in combating oxidative stress. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS) .

- Neuroprotective Effects : Research indicates that TEC may provide neuroprotection by modulating oxidative stress pathways. It has been shown to enhance cellular survival in models of neurodegenerative diseases .

- Anticancer Activity : Preliminary findings suggest that TEC may inhibit tumor growth by inducing apoptosis in cancer cells. Its mechanism involves the modulation of key signaling pathways related to cell survival and death .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : TEC acts as a scavenger of free radicals, thereby reducing oxidative damage to cellular components. This action helps maintain cellular homeostasis and prevent apoptosis triggered by oxidative stress .

- Inhibition of Cell Proliferation : Studies have demonstrated that TEC can inhibit the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells. This inhibition is linked to the induction of cell cycle arrest and apoptosis .

- Modulation of Signaling Pathways : TEC influences several signaling pathways, including those involving NF-κB and MAPK, which are critical for regulating inflammation and cancer progression .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Neuroprotection | Enhanced cell survival | |

| Anticancer | Inhibition of tumor growth | |

| Anti-inflammatory | Modulation of inflammatory markers |

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that treatment with TEC significantly reduced neuronal cell death induced by oxidative stress in vitro. The study utilized primary neuronal cultures exposed to hydrogen peroxide, demonstrating that TEC pre-treatment improved cell viability and reduced markers of oxidative damage .

Case Study: Anticancer Activity

A separate investigation into the anticancer properties of TEC revealed that it effectively induced apoptosis in HeLa cells. The study utilized flow cytometry to assess apoptotic markers, confirming that TEC treatment led to increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways .

Propiedades

IUPAC Name |

2-[2-(diethylamino)ethyldisulfanyl]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAQQAGUKWXGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSSCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207632 | |

| Record name | Tetraethylcystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-32-2 | |

| Record name | 2,2′-Dithiobis[N,N-diethylethanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylcystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylcystamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethylcystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAETHYLCYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788295C1M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.